molecular formula C16H18BrNO B4737789 (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine

(3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine

Cat. No. B4737789
M. Wt: 320.22 g/mol
InChI Key: DWZCQPHQXBEUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as 25B-NBOMe, is a synthetic hallucinogenic substance that belongs to the phenethylamine class. It was first synthesized by Ralf Heim in 2003 and has gained popularity in the recreational drug market due to its potent psychedelic effects. However, the substance has also shown potential in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine is believed to involve the activation of the 5-HT2A receptor, which leads to the release of neurotransmitters such as dopamine and serotonin in the brain. This activation is thought to be responsible for the psychedelic effects of the substance, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
Studies have shown that (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine can induce a wide range of biochemical and physiological effects in animal models, including changes in heart rate, blood pressure, body temperature, and respiration. The substance has also been shown to affect neurotransmitter levels in the brain, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine in lab experiments is its high potency, which allows for the use of smaller doses and reduces the amount of substance needed for experiments. However, the substance is also highly unpredictable and can induce severe adverse effects in animal models, including seizures and death. Additionally, the substance is not approved for human consumption and its use in research should be carefully monitored.

Future Directions

There are several potential future directions for research on (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine. One area of interest is the development of new psychedelic compounds that can selectively target the 5-HT2A receptor without inducing adverse effects. Another area of research is the use of (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine as a tool for studying the neural circuits and mechanisms underlying psychedelic experiences. Finally, there is a need for further research on the safety and efficacy of (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine in animal models and humans.

Scientific Research Applications

(3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has shown potential in scientific research as a tool for studying the serotonin 2A receptor (5-HT2A), which is believed to play a key role in the hallucinogenic effects of psychedelics. Studies have shown that (3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine has a high affinity for the 5-HT2A receptor and can induce hallucinations and altered states of consciousness in animal models.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-19-16-8-3-2-6-14(16)9-10-18-12-13-5-4-7-15(17)11-13/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZCQPHQXBEUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-2-(2-methoxyphenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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